1-(1-Bromopropyl)-3-methoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
1-(1-bromopropyl)-3-methoxybenzene |
InChI |
InChI=1S/C10H13BrO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10H,3H2,1-2H3 |
InChI Key |
XEECGKOBNORGAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 1 Bromopropyl 3 Methoxybenzene
Direct Bromination Routes and Mechanistic Considerations
Direct bromination of the propyl side chain of 1-propyl-3-methoxybenzene presents a direct route to the target compound. This approach typically involves a free-radical mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic position, which is activated by the adjacent aromatic ring. chemistrysteps.commasterorganicchemistry.com
The key to a successful direct bromination is achieving high regioselectivity for the benzylic position over other positions on the alkyl chain and the aromatic ring. The methoxy (B1213986) group on the benzene (B151609) ring is an activating, ortho-, para-director for electrophilic aromatic substitution. nih.govnih.gov Therefore, conditions must be chosen to favor radical chain reaction on the side chain rather than electrophilic addition to the ring.
The stability of the benzylic radical intermediate is the primary factor driving the high regioselectivity of this reaction. The benzylic radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic π-system. chemistrysteps.com This makes the benzylic C-H bonds significantly weaker than other alkyl C-H bonds, and thus more susceptible to abstraction by a bromine radical. masterorganicchemistry.com
Common reagents for this transformation include N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. masterorganicchemistry.comgla.ac.uk The use of NBS is advantageous as it provides a low, constant concentration of bromine, which helps to suppress competitive electrophilic aromatic bromination. scientificupdate.com Two-phase electrolysis has also been reported as a method for the regioselective α-bromination of alkyl aromatic compounds. cecri.res.in
Table 1: Comparison of Brominating Agents for Benzylic Bromination
| Reagent | Conditions | Selectivity | Notes |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Radical initiator (AIBN, light), non-polar solvent (e.g., CCl₄) | High for benzylic position | Wohl-Ziegler reaction; minimizes aromatic bromination. masterorganicchemistry.comnih.gov |
| 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | Lewis acid catalyst (e.g., ZrCl₄) | High for benzylic position | Prevents competing aromatic bromination sometimes seen with Brønsted acids. scientificupdate.com |
| Molecular Bromine (Br₂) | Light or heat | Less selective | Can lead to a mixture of benzylic and aromatic bromination products. gla.ac.uk |
| Two-Phase Electrolysis | Aqueous HBr/organic solvent | High for benzylic position | Offers a potentially safer alternative to using bulk bromine. cecri.res.in |
When the benzylic carbon is a stereocenter, as in the case of 1-(1-bromopropyl)-3-methoxybenzene (B6253735), the stereochemical outcome of the bromination is a critical consideration. The free radical intermediate formed during benzylic bromination is trigonal planar, and the subsequent attack by a bromine species can occur from either face, potentially leading to a racemic mixture.
However, studies on the benzylic bromination of optically active substrates have shown that the degree of racemization can be influenced by the reaction conditions and the specific substrate. datapdf.com While a completely stereospecific reaction is not typically achieved through a radical pathway, some degree of stereoselectivity may be possible depending on factors such as steric hindrance and the nature of the brominating agent.
Functional Group Interconversion Approaches
An alternative to direct bromination involves the conversion of a pre-existing functional group at the desired position into a bromine atom. This can offer advantages in terms of selectivity and the availability of starting materials.
The hydrobromination of an olefinic precursor, such as 1-(prop-1-en-1-yl)-3-methoxybenzene or 1-(prop-2-en-1-yl)-3-methoxybenzene, can yield the desired product. The addition of hydrogen bromide (HBr) across the double bond follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon, which in the case of 1-(prop-1-en-1-yl)-3-methoxybenzene would be the benzylic position. masterorganicchemistry.com The starting olefin can be synthesized from commercially available precursors. For instance, anethole, or 1-methoxy-4-(prop-1-en-1-yl)benzene, is a naturally occurring phenylpropene. kau.edu.sa
Another common strategy is the nucleophilic displacement of a suitable leaving group, such as a hydroxyl or a sulfonate group, from the benzylic position of a precursor molecule. For example, 1-(3-methoxyphenyl)propan-1-ol (B1368153) can be converted to this compound by treatment with a source of bromide ions, such as hydrogen bromide or phosphorus tribromide. chegg.com This reaction typically proceeds via an SN1 or SN2 mechanism, and the choice of reagents and reaction conditions can influence the stereochemical outcome. The use of reagents like 2,4,6-trichloro gla.ac.ukscientificupdate.comcecri.res.intriazine in the presence of NaBr can facilitate the conversion of alcohols to bromides, often with inversion of configuration if a chiral center is present. organic-chemistry.org
Table 2: Functional Group Interconversion Methods
| Precursor | Reagent(s) | Mechanism | Key Considerations |
|---|---|---|---|
| 1-(prop-1-en-1-yl)-3-methoxybenzene | HBr | Electrophilic Addition | Follows Markovnikov's rule. masterorganicchemistry.com |
| 1-(3-methoxyphenyl)propan-1-ol | HBr, PBr₃ | Nucleophilic Substitution (SN1/SN2) | Potential for carbocation rearrangements in SN1; inversion of stereochemistry in SN2. |
| 1-(3-methoxyphenyl)propan-1-ol | 2,4,6-trichloro gla.ac.ukscientificupdate.comcecri.res.intriazine, NaBr | Nucleophilic Substitution | Can proceed with inversion of stereochemistry. organic-chemistry.org |
Catalytic Systems and Reagents in Optimized Synthesis
Recent advancements in synthetic methodology have focused on the development of more efficient and selective catalytic systems for benzylic bromination. Lewis acids have been shown to catalyze the bromination of the aromatic side chain using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). nih.gov Zirconium(IV) chloride, in particular, has demonstrated excellent catalytic activity for this transformation. nih.gov In contrast, Brønsted acids tend to promote aromatic ring bromination. nih.gov
Photochemical methods, often employed in continuous flow reactors, offer a scalable and efficient alternative for light-induced benzylic brominations using NBS. organic-chemistry.orgacs.org These methods can improve reaction times and yields while using safer solvents like acetonitrile (B52724) instead of chlorinated solvents. acs.org
Transition Metal-Mediated Synthetic Strategies
Transition metals, particularly iron, offer a cost-effective and environmentally benign option for catalyzing selective C-H bond functionalization, including benzylic bromination. sdu.edu.cn
An efficient method for the site-selective benzylic bromination of C(sp³)–H bonds employs a commercially available iron(II) bromide (FeBr₂) catalyst at a low loading (1 mol%). sdu.edu.cn This reaction uses the common and safe brominating agent N-bromosuccinimide (NBS). The protocol demonstrates high chemoselectivity, favoring monobromination at the benzylic position over dibromination or aromatic ring bromination. The reaction is robust, tolerates a wide range of functional groups, and is scalable. sdu.edu.cn
The proposed mechanism involves the activation of NBS by the FeBr₂ catalyst, followed by a hydrogen atom transfer (HAT) from the benzylic position of the substrate to a succinimide (B58015) radical. The resulting benzylic radical then abstracts a bromine atom from an iron-bromine species (FeBr₃) to yield the final product and regenerate the FeBr₂ catalyst. sdu.edu.cn Given its high selectivity for benzylic sites, this iron-catalyzed method is well-suited for the synthesis of this compound from its alkylarene precursor.
Table 2: Substrate Scope of Iron-Catalyzed Benzylic Bromination with NBS This table showcases the reaction's effectiveness on various substituted alkylarenes.
| Entry | Substrate | Product | Yield (%) |
| 1 | Toluene | Benzyl bromide | 95 |
| 2 | Ethylbenzene | (1-Bromoethyl)benzene | 96 |
| 3 | 4-Methylanisole | 4-Methoxybenzyl bromide | 91 |
| 4 | Indane | 1-Bromoindane | 92 |
| 5 | 1,2-Diphenylethane | (1-Bromo-2-phenylethyl)benzene | 89 |
| Data sourced from Bag, S., et al. (2021). sdu.edu.cn |
Green Chemistry Principles in Synthesis Optimization
The classic Wohl-Ziegler reaction for benzylic bromination traditionally uses N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a chlorinated solvent such as carbon tetrachloride (CCl₄). digitellinc.commissouri.edu This conventional approach has significant drawbacks from a green chemistry perspective, including the use of a toxic, ozone-depleting solvent and potentially explosive initiators. digitellinc.comresearchgate.net Modern synthetic efforts focus on optimizing this transformation by adhering to the principles of green chemistry.
Key improvements in the synthesis of benzylic bromides, applicable to this compound, include:
Safer Solvents and Reagents : The replacement of CCl₄ with more environmentally benign solvents like acetonitrile or water is a significant advancement. researchgate.netorganic-chemistry.org Furthermore, the in-situ generation of molecular bromine from sources like sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr) avoids the transport and handling of highly corrosive and toxic Br₂. rsc.orgrsc.org
Energy Efficiency and Process Safety : Photochemical methods, utilizing visible light from household lamps or specific wavelength LEDs, provide the energy for radical initiation without the need for chemical initiators. digitellinc.comresearchgate.net This enhances the safety of the process.
Process Intensification and Waste Reduction : The use of continuous flow reactors offers superior control over reaction parameters like temperature and residence time, and ensures uniform irradiation in photochemical reactions. digitellinc.comrsc.org This technology improves safety, particularly for scalable reactions, and significantly reduces the Process Mass Intensity (PMI), a key green chemistry metric that quantifies waste. For instance, a photochemical benzylic bromination process was intensified by moving from a batch process to a solvent-free continuous flow system, dramatically lowering the PMI. rsc.org
Table 3: Comparison of Batch vs. Continuous Flow for a Photochemical Benzylic Bromination
| Parameter | Batch Process | Optimized Continuous Flow |
| Solvent | Dichloromethane | None (Solvent-free) |
| PMI (Initial) | 13.25 | - |
| PMI (Optimized) | - | 3.08 |
| Residence Time | Several hours | ~15 seconds |
| Throughput | Low | High (e.g., 1.17 kg in 230 min) |
| Data sourced from Steiner, A., et al. (2020). rsc.orgrsc.org |
By integrating these green principles—safer reagents, alternative energy sources, and process intensification—the synthesis of this compound can be made more sustainable, safer, and more efficient than traditional methods.
Reaction Chemistry and Mechanistic Investigations of 1 1 Bromopropyl 3 Methoxybenzene
Elimination Reaction Pathways (E1 and E2)
In the presence of a base, 1-(1-bromopropyl)-3-methoxybenzene (B6253735) can undergo elimination to form an alkene. The propyl chain contains β-hydrogens (hydrogens on the carbon adjacent to the one bearing the bromine), which can be abstracted by a base. Both E1 and E2 pathways are possible.
Elimination of HBr from this compound leads to the formation of 1-(3-methoxyphenyl)prop-1-ene. In this specific substrate, all β-hydrogens are on the C2 of the propyl chain, so only one constitutional isomer of the alkene can be formed. Therefore, the classic regioselectivity question of Saytzeff versus Hofmann, which applies when different β-carbons can be deprotonated to yield different alkene isomers, is not relevant here. wikipedia.org
However, the principles of alkene stability still apply. The reaction follows Saytzeff's (or Zaitsev's) rule , which predicts the formation of the more substituted, and therefore more stable, alkene. wikipedia.orgyoutube.com The product, 1-(3-methoxyphenyl)prop-1-ene, is a disubstituted alkene that is also conjugated with the benzene (B151609) ring, making it the thermodynamically favored elimination product. Hofmann elimination, which forms the less substituted alkene, is typically only favored when using a very bulky base or with certain leaving groups like quaternary ammonium (B1175870) salts. masterorganicchemistry.comyoutube.com
For secondary halides like this compound, substitution and elimination reactions are often in direct competition. libretexts.orglibretexts.org The outcome is highly dependent on the nature of the nucleophile/base and the reaction temperature. youtube.comyoutube.com
Strength of the Base/Nucleophile :
Strong Base, Strong Nucleophile (e.g., OH⁻, EtO⁻): A mixture of SN2 and E2 products is expected. The secondary, sterically accessible nature of the substrate allows for both pathways. libretexts.org
Strong, Sterically Hindered Base (e.g., t-BuO⁻): E2 elimination will be the dominant pathway. The bulkiness of the base makes it difficult to act as a nucleophile and attack the carbon center, so it preferentially acts as a base, abstracting a less hindered β-hydrogen. youtube.com
Weak Base, Strong Nucleophile (e.g., I⁻, CN⁻, RS⁻): SN2 substitution is favored. These species are effective nucleophiles but not strong enough bases to promote E2 elimination efficiently. libretexts.org
Weak Base, Weak Nucleophile (e.g., H₂O, EtOH): In the absence of a strong base, these conditions favor unimolecular pathways. A mixture of SN1 and E1 products will be formed, as both reactions proceed through the same initial carbocation intermediate. libretexts.orgyoutube.com
Temperature : Increasing the reaction temperature generally favors elimination over substitution . youtube.comyoutube.com Elimination reactions result in an increase in the number of molecules in the system (one reactant molecule becomes two or more product molecules), leading to a positive entropy change (ΔS). Since the contribution of entropy to the Gibbs free energy change (ΔG = ΔH - TΔS) becomes more significant at higher temperatures, elimination becomes the more favorable process.
Table 2: Predicting the Major Reaction Pathway for this compound
| Reagent Type | Conditions | Major Pathway(s) | Expected Major Product(s) |
| Strong, non-bulky base | NaOH in Ethanol, 25°C | SN2 / E2 | 1-(1-Ethoxypropyl)-3-methoxybenzene / 1-(3-Methoxyphenyl)prop-1-ene |
| Strong, bulky base | KOC(CH₃)₃ (t-BuOK) | E2 | 1-(3-Methoxyphenyl)prop-1-ene |
| Weak base/nucleophile | H₂O, heat | SN1 / E1 | 1-(3-Methoxyphenyl)propan-1-ol (B1368153) / 1-(3-Methoxyphenyl)prop-1-ene |
| Strong nucleophile, weak base | NaCN in DMSO | SN2 | 2-(3-Methoxyphenyl)butanenitrile |
Rearrangement Reactions Involving Carbocation Intermediates
Carbocation intermediates, which are formed under SN1 and E1 conditions, have the potential to undergo rearrangement to form a more stable carbocation. This typically occurs via a 1,2-hydride or 1,2-alkyl shift.
For this compound, the initially formed carbocation is a secondary (2°) benzylic cation. This cation is already relatively stable due to the delocalization of the positive charge into the adjacent benzene ring through resonance.
A potential 1,2-hydride shift from the adjacent carbon of the propyl chain would result in a secondary carbocation that is no longer benzylic. This new carbocation would lack the significant resonance stabilization from the phenyl ring and would therefore be considerably less stable. Consequently, such a rearrangement is energetically unfavorable and highly unlikely to occur. Other rearrangements, such as a phenyl or methyl shift, are also not expected as they would not lead to a more stable carbocation. Therefore, rearrangement reactions are not considered a significant pathway in the reaction chemistry of this compound. The initially formed secondary benzylic carbocation is the most stable intermediate readily accessible, and it will be captured by a nucleophile (SN1) or lose a proton (E1) without rearranging.
Radical Reactions at the Brominated Center
The bromine atom in this compound is situated at a secondary benzylic position. This structural feature is pivotal to its reactivity in radical-mediated processes. The C-H bond at the benzylic position is inherently weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com This principle underlies the formation of the title compound, typically via free radical bromination of 3-propylanisole, and also dictates its subsequent radical chemistry.
The homolytic cleavage of the C-Br bond can be initiated by radical initiators (e.g., AIBN) or photochemically, generating a secondary benzylic radical. This resonance-stabilized intermediate is a key species in a variety of transformations.
Key Radical-Mediated Transformations:
Atom Transfer Radical Cyclization (ATRC): In molecules containing suitable unsaturated moieties, the benzylic radical can undergo intramolecular cyclization. While specific studies on this compound are not prevalent, analogous systems demonstrate the feasibility of such reactions. For instance, α-bromo amides tethered to unsaturated systems undergo visible-light-mediated intramolecular radical cyclization. rsc.org This suggests that if an unsaturated chain were present in a suitable position on the this compound framework, cyclization could be a viable pathway. mdpi.comrsc.orgnih.gov
Carbon-Carbon Bond Formation: The generated benzylic radical can be trapped by various radical acceptors to form new C-C bonds. This is a powerful tool in synthetic organic chemistry. For example, the Giese coupling reaction involves the addition of a radical to an electron-deficient alkene. nih.gov The benzylic radical derived from this compound could potentially react with alkenes like acrylonitrile (B1666552) or acrylates. researchgate.net
Reductive Dehalogenation: In the presence of a suitable hydrogen atom donor, the benzylic radical can be quenched to afford 3-propylanisole. This process effectively removes the bromine atom.
| Reaction Type | Initiator/Conditions | Potential Reactant | Potential Product(s) | Supporting Evidence/Analogy |
| Atom Transfer Radical Cyclization (ATRC) | Photocatalyst (e.g., 4CzIPN), visible light | Intramolecular alkene/alkyne | Polycyclic structures | Analogous reactions with α-brominated amides. rsc.orgrsc.org |
| Giese Coupling | Radical initiator (AIBN), heat | Electron-deficient alkene (e.g., Acrylonitrile) | Adduct with new C-C bond | General reactivity of benzylic radicals. nih.gov |
| Reductive Dehalogenation | H-atom donor (e.g., Bu₃SnH) | - | 3-Propylanisole | General radical quenching mechanism. |
| Radical-Mediated Carboxylation | PIDA, NaBr | Carboxylic Acid | Benzylic ester | Oxidation system generates benzylic radical for carboxylation. beilstein-journals.org |
Table 1: Potential Radical Reactions at the Brominated Center of this compound.
Reactivity of the Methoxybenzene Moiety in Further Transformations
The methoxybenzene (anisole) portion of the molecule is highly susceptible to electrophilic aromatic substitution (EAS) reactions. The methoxy (B1213986) group is a strong activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the aromatic ring through resonance. organicchemistrytutor.comlibretexts.orgyoutube.com The 1-bromopropyl group, being an alkyl group, is weakly activating but also an ortho, para-director. However, its influence is significantly less than that of the methoxy group.
The positions on the aromatic ring are not equivalent. The C2 and C6 positions are ortho to the methoxy group, the C4 position is para to the methoxy group, and the C5 position is meta to the methoxy group. The 1-bromopropyl group is at C3. Therefore, the directing effects of the two substituents must be considered.
Methoxy group directs to: C2, C4, C6
1-Bromopropyl group directs to: C2, C4 (relative to itself, which are C1 and C5 on the ring)
The powerful activating and directing effect of the methoxy group will dominate. youtube.com Therefore, electrophilic substitution is most likely to occur at the positions most activated by the methoxy group, which are C2, C4, and C6. Steric hindrance from the adjacent 1-bromopropyl group at C3 may disfavor substitution at C2. Thus, the primary sites for electrophilic attack are expected to be C4 and C6.
Potential Electrophilic Aromatic Substitution Reactions:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring, likely at the C4 and C6 positions. masterorganicchemistry.com
Halogenation: Treatment with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the substitution of a halogen atom, again, primarily at the C4 and C6 positions. lkouniv.ac.inlibretexts.org
Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid (e.g., AlCl₃) would introduce an acyl group (R-C=O) onto the ring. wisc.eduorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgweebly.com This reaction is generally directed to the para position of a strongly activating group like methoxy to minimize steric hindrance.
Friedel-Crafts Alkylation: While possible, this reaction is often less controlled than acylation and can be prone to polyalkylation and carbocation rearrangements. libretexts.orgchegg.com
Cleavage of the Methoxy Group:
The ether linkage of the methoxy group is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI, a reaction known as demethylation. This would convert the methoxy group into a hydroxyl group, yielding the corresponding phenol. acs.org
| Transformation | Reagents | Expected Major Product(s) | Relevant Concepts |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-(1-bromopropyl)-3-methoxybenzene and 6-Nitro-1-(1-bromopropyl)-3-methoxybenzene | Electrophilic Aromatic Substitution, Directing Effects. organicchemistrytutor.commasterorganicchemistry.com |
| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(1-bromopropyl)-3-methoxybenzene and 6-Bromo-1-(1-bromopropyl)-3-methoxybenzene | Electrophilic Aromatic Substitution, Directing Effects. libretexts.orglibretexts.org |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-(1-bromopropyl)-3-methoxybenzene | Electrophilic Aromatic Substitution, Steric Hindrance. wisc.edumasterorganicchemistry.com |
| Demethylation | HBr or HI, heat | 4-(1-Bromopropyl)-2-propylphenol | Ether Cleavage. acs.org |
Table 2: Potential Transformations of the Methoxybenzene Moiety.
Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
NMR spectroscopy stands as a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-resolution ¹H NMR spectroscopy is instrumental in identifying the different types of protons and their neighboring atoms within a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment. For instance, protons attached to or near electronegative atoms are deshielded and resonate at a lower field (higher ppm value). thieme-connect.de In 1-(1-bromopropyl)-3-methoxybenzene (B6253735), the aromatic protons are expected to appear in the range of δ 6.7-7.3 ppm. The methoxy (B1213986) group (-OCH₃) protons typically resonate as a singlet around δ 3.8 ppm. The protons of the propyl chain will exhibit more complex splitting patterns due to spin-spin coupling.
The benzylic proton (the one on the carbon bearing the bromine atom) is significantly deshielded by the adjacent bromine and the aromatic ring, and its signal is expected to appear as a triplet around δ 5.1 ppm. The methylene (B1212753) protons of the propyl group will show diastereotopic splitting, appearing as a multiplet, while the terminal methyl protons will likely be a triplet.
Coupling constants (J), measured in Hertz (Hz), provide information about the number of neighboring non-equivalent protons and the dihedral angles between them, which is crucial for stereochemical assignments. organicchemistrydata.org The magnitude of the vicinal coupling constant (³J) between the benzylic proton and the adjacent methylene protons can help in determining the preferred conformation of the propyl side chain. For example, a larger coupling constant is typically observed for protons in an anti-periplanar arrangement, while a smaller coupling constant suggests a syn-clinal (gauche) relationship. ipb.pt
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 6.7 - 7.3 | Multiplet | - |
| Benzylic Proton (-CHBr) | ~5.1 | Triplet | ~7-8 |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | - |
| Methylene Protons (-CH₂-) | Multiplet | Multiplet | - |
| Methyl Protons (-CH₃) | Triplet | ~7 |
Note: Predicted values are based on typical ranges for similar structural motifs and may vary depending on the solvent and experimental conditions.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment. docbrown.info In this compound, the carbon attached to the electronegative bromine atom (C-Br) is expected to be significantly deshielded, with a chemical shift in the range of 50-60 ppm. The carbon of the methoxy group will appear around 55 ppm. The aromatic carbons will have signals between 110 and 160 ppm. The carbon attached to the methoxy group (C-O) will be the most downfield among the aromatic carbons due to the deshielding effect of the oxygen atom. libretexts.org The other carbons of the propyl chain will resonate at higher fields (lower ppm values).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Br | 50 - 60 |
| -OCH₃ | ~55 |
| Aromatic C-O | ~160 |
| Other Aromatic Carbons | 110 - 130 |
| Propyl Chain Carbons | 10 - 40 |
Note: Predicted values are based on typical ranges for similar structural motifs and may vary depending on the solvent and experimental conditions.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu It is used to trace the connectivity of protons within the propyl side chain and to assign the relative positions of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. sdsu.edu It allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edusdsu.edu It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the propyl chain, the methoxy group, and the aromatic ring. For example, a correlation between the methoxy protons and the aromatic carbon at the point of attachment would confirm the position of the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded to each other. harvard.edu NOESY is crucial for determining the stereochemistry of the molecule, as the intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons. For the chiral center in this compound, NOESY can be used to determine the relative orientation of the substituents around the stereocenter by observing NOEs between the benzylic proton and specific protons on the aromatic ring or the propyl chain.
Infrared (IR) Spectroscopy for Functional Group Verification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nist.gov The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. The C-H stretching of the aliphatic propyl chain will be observed in the 3000-2850 cm⁻¹ range. The strong C-O stretching vibration of the methoxy group is expected around 1250-1000 cm⁻¹. The C-Br stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C-O (ether) | Stretching | 1250 - 1000 |
| C-Br | Stretching | < 800 |
Mass Spectrometry for Molecular Connectivity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov It also provides information about the structure of the molecule through the analysis of its fragmentation pattern. rsc.orgmiamioh.edu
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. rsc.org For this compound (C₁₀H₁₃BrO), the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). docbrown.info
The fragmentation of this compound in the mass spectrometer will likely involve the cleavage of the C-Br bond, leading to the formation of a stable benzylic carbocation. Another common fragmentation pathway is the loss of the propyl chain. The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.
X-ray Crystallography for Absolute Configuration Determination and Conformation Analysis
As of the latest literature surveys, a specific single-crystal X-ray structure determination for this compound has not been reported in publicly accessible crystallographic databases. The successful application of this technique is contingent upon the ability to grow single crystals of suitable size and quality, a process that can be challenging.
Should a crystallographic study be undertaken, the resulting data would be crucial for a complete understanding of the compound's solid-state structure. The analysis would yield key structural parameters.
Hypothetical Crystallographic Data Table for this compound:
This table represents the type of data that would be obtained from a successful X-ray crystallographic analysis. The values are hypothetical and serve as an illustration.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1025 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.48 |
| Flack Parameter | N/A (for a racemic crystal) or a value close to 0 for a resolved enantiomer |
Conformational Analysis:
The crystallographic data would also reveal the preferred conformation of the propyl chain relative to the methoxy-substituted benzene (B151609) ring. The torsion angles involving the C-C bonds of the propyl group and the C-C bond connecting it to the aromatic ring would define the molecular shape. This includes the rotational position of the bromine atom and the terminal methyl group. Such information is vital for understanding intermolecular interactions within the crystal lattice, which are governed by forces such as van der Waals interactions and potential halogen bonding involving the bromine atom.
In the absence of experimental data for the title compound, insights can sometimes be gleaned from the crystal structures of closely related molecules. However, direct extrapolation of conformational and packing arrangements must be approached with caution, as small changes in molecular structure can lead to significant differences in the solid-state assembly.
Theoretical and Computational Chemistry of 1 1 Bromopropyl 3 Methoxybenzene
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 1-(1-Bromopropyl)-3-methoxybenzene (B6253735) at the atomic level. These methods allow for the detailed exploration of the molecule's electronic landscape, which in turn governs its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies are instrumental in determining its geometric and electronic properties. Calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.
Furthermore, DFT is employed to calculate the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Transition state theory, when combined with DFT, allows for the exploration of reaction pathways involving this compound. By locating transition state structures and calculating their energies, it is possible to predict the activation energies for various reactions, such as nucleophilic substitution at the chiral center. nih.govpku.edu.cn
Illustrative DFT Calculation Results for this compound:
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
| Activation Energy (SN2) | 25.4 kcal/mol |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules.
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate energy profiles for chemical reactions. nih.gov
For this compound, ab initio calculations can be used to construct a detailed potential energy surface for reactions it may undergo. This allows for a thorough analysis of the energy changes that occur as the reactants are converted into products, including the identification of intermediates and transition states. While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy, which is crucial for validating results from other computational approaches. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.orgmdpi.com For this compound, MD simulations can reveal the molecule's conformational landscape, which is the collection of all possible three-dimensional shapes the molecule can adopt. nih.gov
By simulating the molecule's movement in a solvent, such as water or an organic solvent, it is possible to identify the most stable conformations and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors in a biological system. mdpi.com
Illustrative Conformational Analysis Data for this compound:
| Dihedral Angle (C-C-C-Br) | Relative Energy (kcal/mol) | Population (%) |
| 60° (gauche) | 0.5 | 35 |
| 180° (anti) | 0.0 | 60 |
| -60° (gauche) | 0.5 | 5 |
Note: The data in this table is for illustrative purposes and represents a simplified conformational landscape.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property descriptors of molecules with their physicochemical properties. For this compound, QSPR models can be developed to predict properties such as boiling point, solubility, and chromatographic retention times based on its molecular structure.
These models are built using a dataset of compounds with known properties and their calculated molecular descriptors. Once a statistically significant model is established, it can be used to predict the properties of new or untested compounds like this compound, thereby accelerating the process of chemical research and development.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational transition state analysis is a key tool for elucidating the detailed mechanisms of chemical reactions. pku.edu.cn For this compound, this involves using quantum mechanical methods to locate the transition state structures for potential reactions, such as elimination or substitution reactions.
Once a transition state is located, its geometry and energy can be analyzed to understand the nature of the chemical transformation. Vibrational frequency analysis is performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov This analysis provides a deep understanding of the factors that control the reaction's rate and selectivity. researchgate.netnih.gov
Applications As a Synthetic Building Block in Complex Organic Molecule Construction
Role in Stereoselective and Asymmetric Synthesis
The presence of a stereocenter at the carbon atom bearing the bromine atom makes 1-(1-Bromopropyl)-3-methoxybenzene (B6253735) a valuable substrate for stereoselective and asymmetric synthesis. The synthesis of this compound in an enantiomerically pure or enriched form is a key challenge, often approached through asymmetric reduction of the corresponding ketone, 1-(3-methoxyphenyl)propan-1-one, followed by stereospecific bromination of the resulting chiral alcohol.
Once obtained in a specific stereoisomeric form, it can be used in reactions that proceed with predictable stereochemical outcomes. For instance, nucleophilic substitution (SN2) reactions at the chiral center typically occur with inversion of configuration, allowing for the controlled installation of a new functional group with a specific 3D orientation. This is crucial in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry dictates efficacy. While specific examples for this exact molecule are not abundant in the literature, the principles of asymmetric synthesis are well-established for similar benzylic halides. acs.orgacs.org Enantioconvergent cross-coupling reactions, which can transform a racemic mixture of the bromide into a single enantiomer of the product, represent a powerful, modern strategy for its use. acs.org
Formation of New Carbon-Carbon Bonds
The creation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular skeletons. This compound is an excellent substrate for several classes of C-C bond-forming reactions.
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis. As a secondary alkyl bromide, this compound can participate in these powerful transformations, although the conditions may require careful optimization compared to more reactive aryl or vinyl halides.
The Suzuki reaction , which couples organoboron compounds with organic halides, has been successfully applied to unactivated secondary alkyl halides. acs.orgacs.orgnih.govnih.gov For a substrate like this compound, a nickel-based catalyst system, often with specialized ligands such as diamines, is effective. acs.orgnih.gov These reactions can be performed under mild conditions, sometimes even at room temperature, and tolerate a wide range of functional groups. acs.orgorganic-chemistry.org
The Negishi reaction couples organozinc reagents with organic halides and is particularly effective for sp³-hybridized carbons like the one in this compound. wikipedia.orgorganic-chemistry.org Palladium or nickel catalysts are typically employed. wikipedia.orgorganic-chemistry.org The higher reactivity of organozinc reagents compared to organoboranes can lead to faster reaction times. wikipedia.org This method is known for its broad scope and functional group tolerance. organic-chemistry.orgchemeurope.com
The Heck reaction , which typically involves the reaction of an organic halide with an alkene, is less commonly applied to alkyl halides that possess beta-hydrogens, due to competing beta-hydride elimination. However, with appropriate catalyst design, productive coupling can be achieved.
Table 1: Overview of Cross-Coupling Reactions for Secondary Alkyl Bromides
| Reaction | Coupling Partner | Typical Catalyst | Key Advantages for Secondary Bromides |
| Suzuki Coupling | Organoboronic acid/ester | Nickel or Palladium with specific ligands (e.g., diamines) | Mild reaction conditions, use of stable and non-toxic boronic acids. acs.orgorganic-chemistry.org |
| Negishi Coupling | Organozinc halide | Nickel or Palladium | High reactivity, broad substrate scope, good functional group tolerance. wikipedia.orgorganic-chemistry.orgchemeurope.com |
| Heck Coupling | Alkene | Palladium | Direct formation of substituted alkenes (less common for this substrate type). |
The reaction of this compound with magnesium metal in an ether solvent generates the corresponding Grignard reagent, [1-(3-methoxyphenyl)propyl]magnesium bromide. sigmaaldrich.com This organometallic species is a potent nucleophile and a strong base. sigmaaldrich.com It readily reacts with a wide variety of electrophiles to form new C-C bonds.
For example, its reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. Carboxylation with carbon dioxide, followed by an acidic workup, produces the corresponding carboxylic acid. These transformations are fundamental in the construction of more complex molecular architectures.
Similarly, treatment with strong bases like organolithium reagents can facilitate elimination reactions or, under specific conditions, metal-halogen exchange to form an organolithium species, which exhibits similar reactivity to its Grignard counterpart.
Table 2: Representative Reactions of the Grignard Reagent from this compound
| Electrophile | Reagent | Product Type |
| Aldehyde (e.g., Formaldehyde) | R-CHO | Secondary Alcohol |
| Ketone | R-CO-R' | Tertiary Alcohol |
| Carbon Dioxide | CO₂ | Carboxylic Acid |
| Ester | R-COOR' | Tertiary Alcohol (after double addition) |
Precursor for Advanced Heterocyclic Systems
Heterocyclic compounds are integral to medicinal chemistry and materials science. This compound can serve as a valuable precursor for the synthesis of various heterocyclic systems. The strategy typically involves a nucleophilic substitution reaction to introduce a side chain containing another reactive functional group, followed by an intramolecular cyclization.
For instance, reaction with a primary amine (R-NH₂) would yield a secondary amine. If the initial amine contains another nucleophilic group (e.g., a hydroxyl or thiol), subsequent cyclization can lead to the formation of heterocycles like morpholines or thiazines. The methoxy (B1213986) group on the aromatic ring can influence the reactivity and electronic properties of the system and can be a handle for further modifications.
Integration into Polymer Synthesis and Materials Science
The structural features of this compound lend themselves to applications in polymer chemistry and materials science. The bromide functional group can act as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of well-defined polymers where the 1-(3-methoxyphenyl)propyl group is located at the initiating end of the polymer chain.
Alternatively, the molecule can be chemically modified to be incorporated as a monomer. For example, a cross-coupling reaction could be used to introduce a polymerizable group like a vinyl or styrenyl moiety. The resulting monomer could then be polymerized to create polymers with pendant 3-methoxyphenylpropyl groups. The presence of the aromatic ring and the ether linkage can impart specific properties to the final material, such as thermal stability, refractive index, and solubility.
Synthesis and Reactivity of Advanced Derivatives and Analogues
Systematic Modification of the Bromopropyl Side Chain
The bromopropyl side chain of 1-(1-bromopropyl)-3-methoxybenzene (B6253735) is a key site for structural modification to generate a diverse range of analogues. These modifications can influence the compound's steric and electronic properties, thereby altering its reactivity and biological profile. Common modifications include chain extension or shortening, the introduction of branching, and the incorporation of various functional groups.
One approach to modifying the side chain involves the reaction of 3-methoxyacetophenone with different Grignard reagents to form a homologous series of tertiary alcohols. Subsequent bromination of these alcohols would yield analogues with varying alkyl chain lengths at the benzylic position. For instance, using ethylmagnesium bromide would yield the parent this compound, while using methylmagnesium bromide or butylmagnesium bromide would result in analogues with shorter or longer alkyl chains, respectively.
The introduction of functional groups onto the propyl chain can be achieved through various synthetic routes. For example, the synthesis of analogues with a hydroxyl group can be accomplished by reacting 1-(3-methoxyphenyl)propan-1-one with a reducing agent like sodium borohydride (B1222165) to form the corresponding alcohol, which can then be subjected to controlled bromination. Alternatively, the double bond of 1-methoxy-3-(prop-1-en-1-yl)benzene can be dihydroxylated and subsequently converted to a bromo-hydroxy derivative.
Table 1: Examples of Systematically Modified Bromopropyl Side Chain Analogues
| Analogue Name | Modification from Parent Compound | Potential Synthetic Precursor |
| 1-(1-Bromoethyl)-3-methoxybenzene | Shorter alkyl chain (ethyl) | 3-Methoxyacetophenone |
| 1-(1-Bromobutyl)-3-methoxybenzene | Longer alkyl chain (butyl) | 1-(3-Methoxyphenyl)butan-1-one |
| 1-Bromo-1-(3-methoxyphenyl)propan-2-ol | Hydroxyl group on the side chain | 1-(3-Methoxyphenyl)propan-1,2-diol |
Exploration of Different Halogen Substituents
The nature of the halogen atom at the benzylic position significantly impacts the reactivity of the molecule. The carbon-halogen bond strength decreases down the group (F > Cl > Br > I), which in turn affects the leaving group ability of the halide in nucleophilic substitution reactions. The synthesis of analogues with different halogen substituents (F, Cl, I) allows for the fine-tuning of the compound's chemical reactivity.
The synthesis of these halogen analogues typically starts from the corresponding alcohol, 1-(3-methoxyphenyl)propan-1-ol (B1368153). Fluoro-analogues can be prepared using reagents like diethylaminosulfur trifluoride (DAST). Chloro-analogues are commonly synthesized by treating the alcohol with thionyl chloride or phosphorus pentachloride. Iodo-analogues can be obtained through the Finkelstein reaction, where the bromo-derivative is treated with sodium iodide in acetone.
The reactivity of these analogues in nucleophilic substitution reactions is expected to follow the order I > Br > Cl > F. This trend is crucial for synthetic applications where the benzylic position is a key site for further functionalization.
Table 2: Halogen-Substituted Analogues and Their Relative Reactivity
| Analogue Name | Halogen Substituent | Relative Reactivity (Leaving Group Ability) |
| 1-(1-Fluoropropyl)-3-methoxybenzene | Fluorine | Lowest |
| 1-(1-Chloropropyl)-3-methoxybenzene | Chlorine | Moderate |
| This compound | Bromine | High |
| 1-(1-Iodopropyl)-3-methoxybenzene | Iodine | Highest |
Variation of Methoxybenzene Ring Substitution Patterns
The position of the methoxy (B1213986) group on the benzene (B151609) ring plays a crucial role in determining the electronic properties of the molecule and its reactivity. The synthesis of regioisomers of this compound, such as the ortho- (2-methoxy) and para- (4-methoxy) substituted analogues, allows for an investigation into the effects of substituent position on the compound's properties.
These regioisomers can be synthesized starting from the corresponding methoxy-substituted acetophenones (2-methoxyacetophenone, 3-methoxyacetophenone, and 4-methoxyacetophenone). The synthetic route would be analogous to that of the parent compound, involving a Grignard reaction with ethylmagnesium bromide followed by bromination.
The electronic effect of the methoxy group influences the stability of the benzylic carbocation intermediate formed during nucleophilic substitution reactions. The para-isomer is expected to be the most reactive due to the strong resonance-donating effect of the methoxy group in the para position, which stabilizes the carbocation. The ortho-isomer's reactivity may be influenced by a combination of electronic and steric effects.
Table 3: Regioisomers of 1-(1-Bromopropyl)methoxybenzene and Expected Reactivity Trends
| Isomer Name | Methoxy Group Position | Expected Relative Reactivity in SN1 Reactions |
| 1-(1-Bromopropyl)-2-methoxybenzene | Ortho | Moderate |
| This compound | Meta | Lowest |
| 1-(1-Bromopropyl)-4-methoxybenzene | Para | Highest |
Synthesis of Chiral Analogues and Enantiomeric Studies
The benzylic carbon atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched analogues is of paramount importance, particularly for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Stereoselective synthesis of these chiral analogues can be achieved through several methods. One common approach is the asymmetric reduction of the precursor ketone, 1-(3-methoxyphenyl)propan-1-one, using chiral reducing agents such as those derived from boranes (e.g., CBS catalysts) or chiral metal-hydride complexes. This yields an enantiomerically enriched alcohol, which can then be converted to the corresponding bromide with retention or inversion of configuration, depending on the reaction conditions.
Another strategy involves the kinetic resolution of the racemic alcohol or a derivative. This can be accomplished using enzymatic methods or chiral catalysts that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
The enantiomeric purity of the synthesized analogues is typically determined using chiral chromatography (e.g., HPLC with a chiral stationary phase) or by NMR spectroscopy using chiral shift reagents. The study of the individual enantiomers' biological activity is a critical step in the development of new therapeutic agents. For instance, stereoselective synthesis of chiral 3-aryl-1-alkynes has been achieved through cross-coupling reactions, demonstrating a pathway to obtain enantiomerically enriched compounds. nih.gov
Table 4: Methods for the Synthesis of Chiral this compound Analogues
| Synthetic Strategy | Description | Key Reagents/Techniques |
| Asymmetric Reduction | Stereoselective reduction of the precursor ketone to form an enantiomerically enriched alcohol. | Chiral Borane Reagents (e.g., CBS catalysts), Chiral Metal-Hydride Complexes |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the other. | Enzymes (e.g., lipases), Chiral Catalysts |
| Chiral Pool Synthesis | Starting from a readily available enantiomerically pure precursor. | Enantiopure starting materials |
Future Research Directions and Emerging Methodologies
Development of Sustainable and Eco-Friendly Synthetic Routes
The principles of green chemistry are increasingly influencing the development of synthetic routes for aromatic compounds. Research is actively pursuing alternatives to traditional bromination methods that often rely on hazardous reagents and produce significant waste.
One promising approach involves the use of N-bromosuccinimide (NBS) in more environmentally friendly solvents like acetonitrile (B52724). cdnsciencepub.comresearchgate.net This method offers a regioselective and chemoselective way to brominate activated arenes under mild conditions. cdnsciencepub.comresearchgate.net The use of aqueous grinding techniques with reagents like ammonium (B1175870) bromide and an oxidant such as ammonium persulfate presents another eco-friendly option, minimizing the use of organic solvents. tandfonline.com Furthermore, developing catalytic systems that can recycle bromide, for instance through in situ generation of the brominating agent from a bromide salt and an oxidant, is a key area of interest. tandfonline.comcambridgescholars.com The overarching goal is to reduce the environmental impact by minimizing waste, avoiding toxic substances, and improving energy efficiency. digitellinc.comresearchgate.netresearchgate.net
Table 1: Comparison of Traditional vs. Green Bromination Methods
| Parameter | Traditional Methods | Emerging Green Methods |
|---|---|---|
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), NaBr/Oxidant |
| Solvents | Chlorinated Solvents (e.g., CCl₄, CHCl₃) | Acetonitrile, Water, Solvent-free (grinding) |
| Byproducts | HBr, Polybrominated species | Succinimide (B58015), Recyclable salts |
| Safety Concerns | High toxicity and corrosivity (B1173158) of Br₂ | Reduced hazard profile of reagents |
Chemo- and Regioselective Transformations for Enhanced Efficiency
Achieving high chemo- and regioselectivity is crucial for the efficient synthesis of specifically substituted aromatic compounds like 1-(1-Bromopropyl)-3-methoxybenzene (B6253735). Future research will likely focus on developing highly selective catalytic and non-catalytic methods.
For instance, the synthesis of 1,3,5-trisubstituted pyrazoles has been achieved with complete regioselectivity using N-alkylated tosylhydrazones and terminal alkynes, demonstrating the potential for precise control in complex reactions. nih.gov Similarly, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been developed by controlling reaction conditions such as the solvent. organic-chemistry.org These principles can be applied to the synthesis and further functionalization of this compound. The development of directing groups that can be temporarily installed on the aromatic ring to guide the bromination to a specific position and then subsequently removed is another active area of investigation. Furthermore, catalyst design plays a pivotal role in controlling selectivity, with ongoing efforts to create catalysts that can differentiate between similar reactive sites on a molecule. nih.gov
Application in Flow Chemistry and Automated Synthesis
Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of aryl bromides and their derivatives is a growing field.
While specific studies on the flow synthesis of this compound are not yet prevalent, the principles have been demonstrated for a variety of active pharmaceutical ingredients. tue.nl Flow chemistry allows for precise control of reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. tue.nl Automated synthesis platforms, which can perform multiple reaction steps sequentially, are also being developed. These systems can accelerate the discovery and optimization of new synthetic routes for compounds like this compound.
Table 2: Advantages of Flow Chemistry in Organic Synthesis
| Feature | Benefit |
|---|---|
| Enhanced Heat and Mass Transfer | Improved reaction control and safety |
| Precise Control of Reaction Time | Minimization of side products |
| Scalability | Easy transition from laboratory to production scale |
| Automation | High-throughput screening and optimization |
Exploration of Novel Catalytic Systems for Challenging Conversions
The development of novel catalytic systems is at the forefront of research aimed at overcoming challenging chemical transformations involving aryl bromides. This includes the formation of the carbon-bromine bond itself and the subsequent use of the brominated product in cross-coupling reactions.
Recent advances have seen the emergence of new catalysts for C-Br bond formation. thieme-connect.comresearchgate.net For the conversion of aryl bromides, significant progress has been made in the development of highly active and selective palladium pincer catalysts for cross-coupling reactions. rsc.org Furthermore, nickel-catalyzed reductive coupling methods are enabling the formation of C-C bonds between aryl bromides and other electrophiles under mild conditions with high functional group tolerance. nih.gov There is also growing interest in biocatalysis, exploring enzymes for novel carbon-carbon bond formations, which could offer highly selective and environmentally benign synthetic routes in the future. nih.gov The design of bifunctional reagents that can participate in palladium-catalyzed asymmetric reactions is another innovative approach to creating complex chiral molecules from aryl bromide precursors. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
